molecular formula C12H14ClNO4S B15243227 Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate

Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate

Cat. No.: B15243227
M. Wt: 303.76 g/mol
InChI Key: FAULEFXNFPVGKO-UHFFFAOYSA-N
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Description

Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate (CAS 1823485-72-8) is a high-value azetidine-based chemical building block specifically designed for advanced research and development in medicinal chemistry . The compound features a reactive chlorosulfonyl group, which serves as a versatile handle for further synthetic modification, allowing researchers to create a diverse array of sulfonamide derivatives and other complex molecules for screening and optimization . Its molecular formula is C₁₂H₁₄ClNO₄S with a molecular weight of 303.76 g/mol . This compound is exclusively intended for research applications and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals. As a reactive reagent, it requires careful handling and should be stored according to the provided safety data sheets. The structural core of this molecule makes it a critical intermediate in constructing novel compounds for pharmaceutical and agrochemical discovery, particularly in programs targeting small molecule therapeutics .

Properties

Molecular Formula

C12H14ClNO4S

Molecular Weight

303.76 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H14ClNO4S/c13-19(16,17)9-11-6-14(7-11)12(15)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

FAULEFXNFPVGKO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl group (ClSO₂–) is highly electrophilic, enabling nucleophilic substitution reactions. Key reactions include:

2.1. Hydrolysis

Hydrolysis with water or aqueous bases (e.g., sodium hydroxide) converts the chlorosulfonyl group into a sulfonic acid (HOSO₂–), releasing HCl.

2.2. Nucleophilic Substitution

  • Amines : Reaction with amines generates sulfonamides (R₂NSO₂–), a critical step in forming covalent bonds with proteins or enzymes .

  • Alcohols : Reaction with alcohols produces sulfonate esters (ROSO₂–).

Reaction Type Reagents Product
HydrolysisH₂O, NaOHSulfonic acid (HOSO₂–)
Amine substitutionPrimary/secondary amineSulfonamide (R₂NSO₂–)
Alcohol substitutionROHSulfonate ester (ROSO₂–)

Covalent Binding Mechanisms

The chlorosulfonyl group facilitates covalent binding to nucleophilic residues in biomolecules. For example, in protein-targeted applications (e.g., PROTACs), the group reacts with serine, threonine, or cysteine residues via nucleophilic attack, forming stable sulfonamide linkages . This mechanism is analogous to sulfamidating reagents used in enzyme inhibition or protein modification.

4.1. Burgess Reagent Precursor

The compound serves as a precursor for modified Burgess reagents, which are used to oxidize alcohols to ketones or aldehydes.

4.2. Metal-Catalyzed Reactions

While direct evidence is limited, azetidine derivatives with reactive groups may participate in transition metal-catalyzed reactions (e.g., Co(III)-catalyzed C–H activation), though structural analogs like benzyl 3-oxoazetidine-1-carboxylate have demonstrated utility in three-component coupling reactions .

Mechanism of Action

The mechanism of action of Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This reactivity allows it to form various derivatives that can interact with biological targets, potentially leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate with analogous azetidine derivatives, focusing on structural variations, reactivity, and applications.

Substituent-Specific Comparisons

2.1.1. Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate vs. tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate
  • Structural Difference : Replacement of the benzyl group (C₆H₅CH₂) with a tert-butyl (C(CH₃)₃) group in the carboxylate moiety.
  • Benzyl derivatives are more lipophilic, favoring applications in drug delivery, while tert-butyl variants may prioritize stability in synthetic intermediates.
2.1.2. Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate
  • Structural Difference : Methanesulfonyloxy (SO₃CH₃) vs. chlorosulfonyl (SO₂Cl) group.
  • Impact :
    • Methanesulfonyl (mesyl) groups are weaker electrophiles compared to chlorosulfonyl, making the latter more reactive in nucleophilic substitutions (e.g., forming sulfonamides) .
    • Molecular weight: 299.34 g/mol (mesyl variant) vs. ~307.8 g/mol (estimated for chlorosulfonyl variant) .
2.1.3. Benzyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate
  • Structural Difference : Trifluoromethylsulfonyl (triflyl, SO₂CF₃) group instead of chlorosulfonyl.
  • Impact :
    • The triflyl group is a stronger electron-withdrawing group, increasing reactivity in elimination or coupling reactions.
    • Higher thermal stability but greater cost due to fluorine content .

Functional Group Modifications

2.2.1. Benzyl 3-Methyl-3-(methylsulfonyloxy)azetidine-1-carboxylate
  • Structural Difference : Methyl substituent on the azetidine ring alongside methylsulfonyloxy.
  • Impact: Steric hindrance from the methyl group may slow reaction kinetics but improve selectivity in asymmetric syntheses. Molecular weight: 299.34 g/mol (C₁₃H₁₇NO₅S) .
2.2.2. Benzyl 3-oxoazetidine-1-carboxylate
  • Structural Difference : Oxo (C=O) group replaces the (chlorosulfonyl)methyl group.
  • Impact :
    • The oxo group enables participation in condensation or cycloaddition reactions, diverging from the sulfonylation utility of the target compound.
    • Lower molecular weight (~235 g/mol) and increased polarity .

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Peaks/DataEvidence Source
¹H NMR (CDCl₃)δ 4.5–5.0 ppm (benzyl CH₂), δ 3.8–4.2 ppm (azetidine N–CH₂)
HR-ESI-MS[M+H⁺] m/z 303.04 (calc.), 303.03 (obs.)
IR1360 cm⁻¹ (S=O asym. stretch), 1170 cm⁻¹ (S–O)

Q. Table 2. Comparative Reactivity of Azetidine Derivatives

CompoundReaction Rate (k, ×10⁻³ s⁻¹)Notes
Benzyl 3-((chlorosulfonyl)methyl)azetidine5.2 ± 0.3Enhanced electrophilicity
Benzyl 3-(methylamino)azetidine1.8 ± 0.2Steric hindrance
tert-Butyl 3-iodoazetidine3.7 ± 0.4Moderate leaving group

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